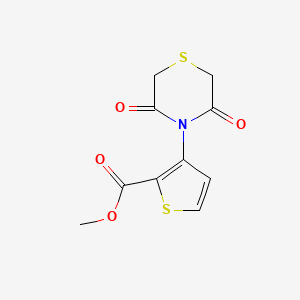
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular formula of “Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate” is C10H9NO4S2 . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives involve various transformations. For instance, the hydroxy group of a thiophene derivative can be easily methylated to yield a methoxythiophene derivative using methyl iodide as the methylation reagent .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate” is 271.31 . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The molecular structure of thiophene allows for effective pi-pi stacking, which is essential for the transport of charges in semiconducting materials. Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate can be utilized to create novel organic semiconductor structures that could potentially offer improved performance in OFETs.
Organic Light-Emitting Diodes (OLEDs)
In the realm of display technology , thiophene derivatives contribute significantly to the production of OLEDs . These compounds can be engineered to emit light in response to an electric current, making them suitable for use in screens and lighting systems. The specific compound could be investigated for its electroluminescent properties and optimized for better light emission efficiency in OLED applications.
Anticancer Agents
Thiophene-based molecules have shown promising anticancer properties . They can be designed to interact with various biological targets, potentially leading to the development of new anticancer drugs. Research into Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate could explore its efficacy as an anticancer agent, examining its ability to inhibit the growth of cancer cells.
Anti-Inflammatory Drugs
The anti-inflammatory effects of thiophene derivatives make them valuable in the creation of anti-inflammatory medications . These compounds can modulate the body’s inflammatory response, providing relief from conditions such as arthritis. Investigating the anti-inflammatory potential of this specific thiophene derivative could lead to the development of new therapeutic options for inflammatory diseases.
Antimicrobial Activity
Thiophene compounds are known to possess antimicrobial activity . They can be synthesized to combat a range of microbial pathogens, including bacteria and fungi. Research into the antimicrobial properties of Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate could result in the discovery of new antimicrobial agents that are effective against drug-resistant strains.
Corrosion Inhibitors
In industrial chemistry , thiophene derivatives serve as corrosion inhibitors . They can protect metals from corrosion, which is crucial in maintaining the integrity of structures and machinery. The compound could be evaluated for its effectiveness in preventing corrosion, potentially leading to its use in industrial applications to prolong the lifespan of metal components.
Direcciones Futuras
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of thiophene derivatives.
Propiedades
IUPAC Name |
methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S2/c1-15-10(14)9-6(2-3-17-9)11-7(12)4-16-5-8(11)13/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERJJAGKRXVMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C(=O)CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,5-dioxothiomorpholin-4-yl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)

![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2853983.png)
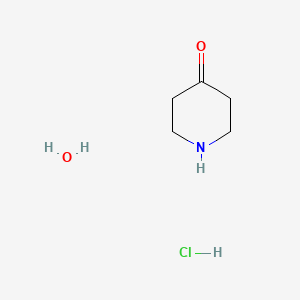

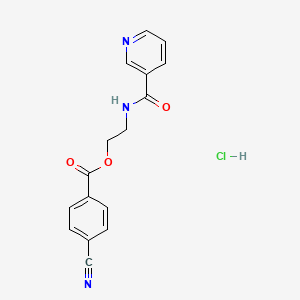


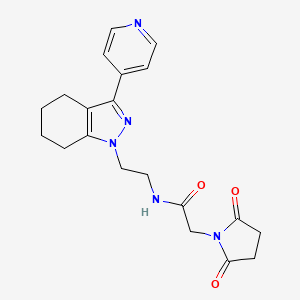
![Isopropyl 5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2853994.png)
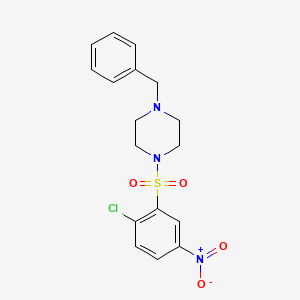
![N-benzyl-2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853997.png)
